Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
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Description
Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C28H23N3O5S and its molecular weight is 513.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is involved in the synthesis of diverse heterocyclic systems, demonstrating the versatility of such molecules in chemical synthesis. The research outlines methodologies for creating pyran, pyridine, and benzothiazole derivatives, which are crucial for developing new pharmaceuticals and materials. For instance, the synthesis of various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones has been explored, highlighting the compound's utility in generating complex molecular structures (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Anticancer Activity
The synthesis of novel 2-substituted benzimidazole derivatives and their evaluation for anticancer activity represents an application in the search for new anticancer agents. The focus on developing compounds with potential therapeutic effects against various cancer cell lines underscores the importance of this compound in medicinal chemistry research (Hanan M Refaat, 2010).
Biological Activity
The compound's derivatives have been tested for antimicrobial and anticancer activities, indicating its significance in developing new therapeutic agents. The exploration of benzothiazole derivatives for their biological activities further illustrates the potential of this compound in contributing to new treatments for diseases (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S/c1-17-6-5-7-18(14-17)16-31-23-9-4-3-8-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)19-10-12-20(13-11-19)28(32)35-2/h3-14,24H,16,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVUFGSZVMWUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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